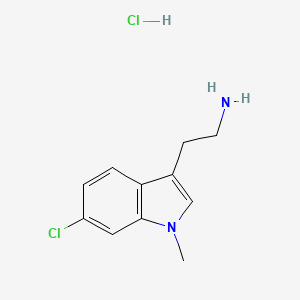

Chlorhydrate de 2-(6-chloro-1-méthyl-1H-indol-3-yl)éthan-1-amine

Vue d'ensemble

Description

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2N2 and its molecular weight is 245.14 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

Les dérivés de l'indole, y compris notre composé d'intérêt, ont montré des promesses dans le traitement du cancer. Ils sont étudiés pour leur capacité à cibler et à tuer les cellules cancéreuses, des recherches indiquant leur potentiel dans les thérapies pour divers types de cancer . Les mécanismes spécifiques par lesquels ils agissent comprennent la perturbation de la division cellulaire, l'induction de l'apoptose et l'inhibition de la croissance tumorale.

Activité antimicrobienne

Les propriétés antimicrobiennes des dérivés de l'indole en font des produits précieux dans le développement de nouveaux antibiotiques. Ils se sont avérés efficaces contre une variété de microbes, y compris les bactéries et les champignons, ce qui est crucial étant donné l'inquiétude croissante concernant la résistance aux antibiotiques .

Troubles neurologiques

La recherche suggère que les dérivés de l'indole peuvent jouer un rôle dans le traitement des troubles neurologiques. Leur interaction avec les systèmes de neurotransmetteurs pourrait conduire à de nouveaux traitements pour des maladies telles que la maladie de Parkinson et la maladie d'Alzheimer, ainsi que d'autres affections neurodégénératives .

Santé cardiovasculaire

Les composés indoliques ont été associés à la santé cardiovasculaire, des études explorant leur utilisation dans le traitement de maladies comme l'hypertension et l'insuffisance cardiaque. Leur potentiel réside dans leur capacité à moduler la pression artérielle et la fonction cardiaque .

Effets anti-inflammatoires et analgésiques

Les effets anti-inflammatoires et analgésiques des dérivés de l'indole sont étudiés pour la prise en charge de la douleur chronique et des maladies inflammatoires. Ils peuvent offrir une alternative aux anti-inflammatoires non stéroïdiens (AINS) traditionnels, avec moins d'effets secondaires .

Applications antivirales

Les dérivés de l'indole ont montré une activité antivirale, y compris contre le virus de la grippe et le virus de l'hépatite C (VHC). Cela ouvre des possibilités pour de nouveaux médicaments antiviraux, en particulier pour les virus qui ont actuellement des options de traitement limitées .

Modulation du système endocrinien

Certains dérivés de l'indole ont été étudiés pour leur capacité à influencer le système endocrinien. Par exemple, ils peuvent affecter la synthèse de l'aldostérone, une hormone qui régule la pression artérielle et l'équilibre électrolytique, ce qui pourrait être bénéfique dans le traitement de maladies comme l'hyperaldostéronisme .

Troubles métaboliques

Le rôle des dérivés de l'indole dans les troubles métaboliques est un domaine de recherche active. Ils peuvent avoir des applications dans le traitement du diabète, de l'obésité et des syndromes métaboliques connexes en influençant les voies impliquées dans le métabolisme et l'homéostasie énergétique .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes . The interaction often involves the compound binding to its target receptor, which can trigger a cascade of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . For instance, it can interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural signaling. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are essential for cell signaling and regulation .

Cellular Effects

The effects of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, leading to cell growth inhibition. Moreover, it can modulate metabolic pathways, resulting in altered cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. For instance, the compound can undergo hydroxylation and conjugation reactions, resulting in metabolites that may have different biological activities .

Transport and Distribution

The transport and distribution of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues. Additionally, it can bind to plasma proteins, which can affect its distribution and bioavailability . The localization of this compound within cells can also influence its activity, as it may preferentially accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis .

Propriétés

IUPAC Name |

2-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPQOWKQMXRSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

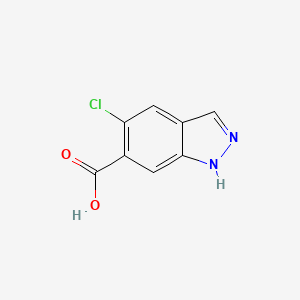

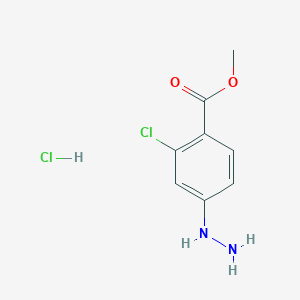

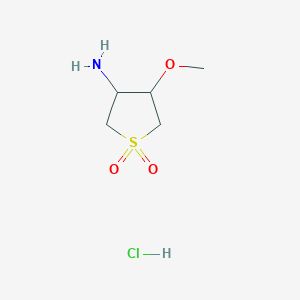

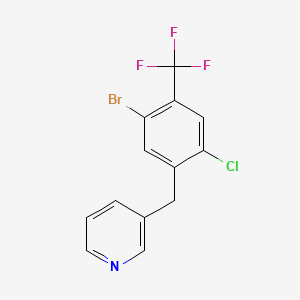

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

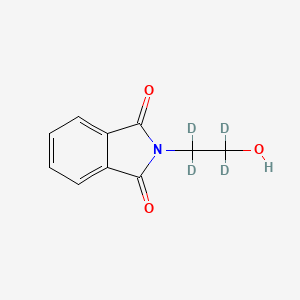

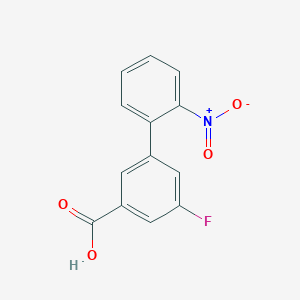

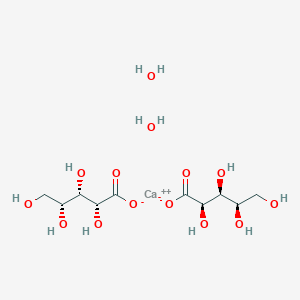

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)

![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)